molecular formula C10H8N2S B1313575 Quinoline-8-carbothioamide CAS No. 62216-06-2

Quinoline-8-carbothioamide

Cat. No. B1313575
CAS RN: 62216-06-2
M. Wt: 188.25 g/mol
InChI Key: QDZPVHAEVIWJKP-UHFFFAOYSA-N
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Description

Quinoline-8-carbothioamide is a molecule that has received considerable attention due to its potential application in a wide range of fields. It has the molecular formula C10H8N2S .


Synthesis Analysis

Quinoline-8-carbothioamide can be synthesized by Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to 3-iodoquinoline-8-carboxamide . Another method involves selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange of the intermediate 2- (alkyl/aryl)-8-bromoquinolines and reaction with trimethylsilyl isocyanate .


Molecular Structure Analysis

The molecular structure of Quinoline-8-carbothioamide is characterized by a quinoline core, which consists of benzene fused with N-heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

  • Anticancer Activity

    • Results : Quinoline-8-carbothioamide derivatives exhibit significant anticancer activity, with IC50 values in the micromolar range .
  • Antioxidant Properties

    • Results : Quinoline-8-carbothioamide derivatives demonstrate potent antioxidant effects, reducing oxidative stress .
  • Antimicrobial Activity

    • Results : These compounds show significant antibacterial and antifungal effects, making them potential candidates for drug development .
  • Anti-SARS-CoV-2 Potential

    • Results : Some quinoline-8-carbothioamide analogs exhibit promising anti-SARS-CoV-2 activity .
  • Anti-Inflammatory Effects

    • Results : Quinoline-8-carbothioamide derivatives show potential as anti-inflammatory agents .
  • Antituberculosis Activity

    • Results : Some quinoline-8-carbothioamide analogs exhibit activity against tuberculosis bacteria .

Safety And Hazards

While specific safety and hazard information for Quinoline-8-carbothioamide was not found in the retrieved papers, quinoline compounds are generally considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, and are suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline and its derivatives, including Quinoline-8-carbothioamide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they present a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-8-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZPVHAEVIWJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=S)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493389
Record name Quinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-8-carbothioamide

CAS RN

62216-06-2
Record name Quinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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